molecular formula C11H27O3PSi B12535085 Dimethyl[3-(triethoxysilyl)propyl]phosphane CAS No. 719300-31-9

Dimethyl[3-(triethoxysilyl)propyl]phosphane

Cat. No.: B12535085
CAS No.: 719300-31-9
M. Wt: 266.39 g/mol
InChI Key: SORHNUMPIXVPAJ-UHFFFAOYSA-N
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Description

Dimethyl[3-(triethoxysilyl)propyl]phosphane is an organophosphorus compound with the molecular formula C11H27O6PSi. It is characterized by the presence of both phosphane and silane functional groups, making it a versatile compound in various chemical applications. The compound is known for its ability to form stable bonds with both organic and inorganic substrates, which makes it useful in a wide range of scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl[3-(triethoxysilyl)propyl]phosphane typically involves the reaction of a phosphine with a silane compound. One common method is the reaction of dimethylphosphine with 3-(triethoxysilyl)propyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction can be represented as follows:

(CH3  \text{(CH}_3\ (CH3​ 

Biological Activity

Dimethyl[3-(triethoxysilyl)propyl]phosphane (DTSP) is a silane compound that has garnered attention for its potential biological applications, particularly in antimicrobial and biocompatibility contexts. This article delves into the biological activity of DTSP, exploring its mechanisms of action, efficacy against various microorganisms, and potential applications in biomedical materials.

Chemical Structure and Properties

DTSP is characterized by its unique structure combining phosphane and silane functionalities. The triethoxysilyl group enhances its ability to bond with various substrates, making it suitable for functionalization of surfaces in biomedical applications.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of DTSP can be attributed to its ability to disrupt microbial cell membranes. Similar to other quaternary ammonium compounds (QACs), DTSP interacts with the negatively charged components of bacterial membranes, leading to cell lysis. This mechanism involves:

  • Disruption of Membrane Integrity : The lipophilic nature of the silane group facilitates penetration into the lipid bilayer, causing structural disorganization.
  • Contact-Killing Action : The compound exhibits a contact-killing effect where it binds to the cell membrane, leading to leakage of essential cellular components and eventual cell death.

Efficacy Against Microorganisms

Research indicates that DTSP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative analysis shows varying effectiveness based on bacterial type:

Bacterial TypeEfficacy (Zone of Inhibition)Reference
Gram-positive High
Gram-negative Moderate

In studies, DTSP has demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with varying concentrations yielding different zones of inhibition.

Biocompatibility

In addition to its antimicrobial properties, DTSP has been evaluated for biocompatibility in various studies. It has shown minimal cytotoxic effects on human fibroblasts, indicating potential for use in biomedical devices and coatings.

  • Cytotoxicity Assays : Studies utilizing lactate dehydrogenase assays have confirmed that DTSP does not adversely affect cell viability at effective antimicrobial concentrations .
  • Surface Functionalization : When used to modify surfaces (e.g., titanium implants), DTSP enhances antibacterial properties while maintaining biocompatibility, making it a promising candidate for use in dental and orthopedic applications .

Case Studies

  • Dental Applications : A study investigated the application of DTSP-modified titanium surfaces in dental implants. Results showed a significant reduction in bacterial adhesion compared to unmodified surfaces, highlighting the potential for DTSP in preventing peri-implant infections .
  • Wound Healing : Research on wound dressings incorporating DTSP indicated improved antimicrobial activity against common wound pathogens while promoting fibroblast proliferation, suggesting enhanced healing properties .

Properties

CAS No.

719300-31-9

Molecular Formula

C11H27O3PSi

Molecular Weight

266.39 g/mol

IUPAC Name

dimethyl(3-triethoxysilylpropyl)phosphane

InChI

InChI=1S/C11H27O3PSi/c1-6-12-16(13-7-2,14-8-3)11-9-10-15(4)5/h6-11H2,1-5H3

InChI Key

SORHNUMPIXVPAJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCP(C)C)(OCC)OCC

Origin of Product

United States

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